2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide
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Overview
Description
2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a cyano group, an ethyl group, and a sulfonamide moiety attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Cyano and Ethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide. The ethyl group can be added through an alkylation reaction using ethyl halides.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with N,N-dimethylethanesulfonamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for cyano group substitution, and various alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-cyano-3-methyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide
- 2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-diethylethanesulfonamide
- 2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylmethanesulfonamide
Uniqueness
Compared to similar compounds, 2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-cyano-3-ethyl-2,6-dioxopyrimidin-1-yl)-N,N-dimethylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4S/c1-4-14-8-9(7-12)10(16)15(11(14)17)5-6-20(18,19)13(2)3/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRMGVVQMHAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CCS(=O)(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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